Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate
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Overview
Description
Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate is a sulfonic acid derivative with a phenolic group and a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate typically involves the sulfonation of 2-(3-(t-Butyl)-4-hydroxyphenyl)ethane. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, helps in obtaining a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Sulfonates.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential antioxidant properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate involves its interaction with molecular targets through its phenolic and sulfonic acid groups. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanesulfonic acid: A simpler sulfonic acid with similar acidic properties.
Perfluorohexanesulfonic acid: A fluorinated sulfonic acid with unique hydrophobic and lipophobic properties.
Uniqueness
Sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate is unique due to its combination of a phenolic group and a sulfonic acid group, along with a bulky tert-butyl substituent. This combination imparts distinct chemical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
sodium;2-(3-tert-butyl-4-hydroxyphenyl)ethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S.Na/c1-12(2,3)10-8-9(4-5-11(10)13)6-7-17(14,15)16;/h4-5,8,13H,6-7H2,1-3H3,(H,14,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMQBQBEBSEJIS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)CCS(=O)(=O)[O-])O.[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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